molecular formula C15H15FN2OS B5790218 1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea

1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea

Cat. No.: B5790218
M. Wt: 290.4 g/mol
InChI Key: QOWFNJRHGPDRLB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a fluorophenyl group and a methoxybenzyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea typically involves the reaction of 2-fluoroaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, efficiency, and safety. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorophenyl and methoxybenzyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products:

    Oxidation: Thiourea dioxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl and methoxybenzyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-(4-methylbenzyl)thiourea
  • 1-(2-Fluorophenyl)-3-(4-chlorobenzyl)thiourea
  • 1-(2-Fluorophenyl)-3-(4-nitrobenzyl)thiourea

Comparison: 1-(2-Fluorophenyl)-3-(4-methoxybenzyl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s solubility and potentially its interaction with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-19-12-8-6-11(7-9-12)10-17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWFNJRHGPDRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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